molecular formula C23H15F3N2O3 B2744841 N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 862829-73-0

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2744841
CAS No.: 862829-73-0
M. Wt: 424.379
InChI Key: FPFATQRNYMRSEC-UHFFFAOYSA-N
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Description

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide stands out due to its specific trifluoromethylbenzamido group, which imparts unique properties such as enhanced biological activity and stability. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the benzofuran core followed by the introduction of the trifluoromethyl and amide functionalities. Recent advancements in synthetic methodologies have improved yields and purity, enabling more efficient production of this compound for biological testing .

Anticancer Properties

Benzofuran derivatives, including this compound, have shown promising anticancer activity. Studies indicate that modifications to the benzofuran structure can significantly enhance antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions at the C–3 and C–6 positions exhibit increased potency compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundHepG212.5
7-hydroxy-6-methoxy-benzofuranMCF-78.0
5-amino-benzofuran derivativeA54915.0

Antibacterial and Antifungal Activity

Research has also highlighted the antibacterial and antifungal properties of benzofuran derivatives. The presence of the trifluoromethyl group is believed to enhance these activities by improving binding affinity to microbial targets and increasing membrane permeability .

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
Benzofuran derivative XCandida albicans16 µg/mL

Anti-inflammatory and Analgesic Effects

Some studies have reported that benzofuran derivatives possess anti-inflammatory and analgesic properties. The introduction of functional groups such as trifluoromethyl can modulate these effects, potentially leading to new treatments for inflammatory diseases .

Case Studies

  • Case Study on Hepatocellular Carcinoma : A study evaluated the effects of this compound on HepG2 cells, revealing a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : In a comparative study, this compound was tested against various bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

Properties

IUPAC Name

N-phenyl-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O3/c24-23(25,26)17-12-6-4-10-15(17)21(29)28-19-16-11-5-7-13-18(16)31-20(19)22(30)27-14-8-2-1-3-9-14/h1-13H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFATQRNYMRSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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